molecular formula C11H22Cl2N2 B1424094 N,N-Diallyl-4-piperidinamine dihydrochloride CAS No. 1219979-80-2

N,N-Diallyl-4-piperidinamine dihydrochloride

Cat. No.: B1424094
CAS No.: 1219979-80-2
M. Wt: 253.21 g/mol
InChI Key: KXECKLHRISHDNZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

The systematic nomenclature of N,N-Diallyl-4-piperidinamine dihydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being N,N-bis(prop-2-enyl)piperidin-4-amine;dihydrochloride. This designation explicitly describes the structural arrangement where two prop-2-enyl groups (allyl groups) are attached to the nitrogen atom located at the 4-position of the piperidine ring system. The compound is officially registered under Chemical Abstracts Service number 1219979-80-2, providing a unique identifier for database searches and regulatory documentation.

Several synonyms exist for this compound in chemical literature and commercial databases. The most commonly encountered alternative names include N,N-diallylpiperidin-4-amine dihydrochloride and this compound. Additional commercial designations such as AKOS015845156 are used by chemical suppliers for catalog identification purposes. These various nomenclature systems reflect different naming conventions employed across academic, industrial, and regulatory contexts.

The structural name systematically breaks down the molecular components: the piperidine core represents a six-membered saturated heterocycle containing one nitrogen atom, while the 4-position indicates the specific carbon atom bearing the substituted amino group. The N,N-diallyl designation specifies that both substituents on the amino nitrogen are allyl groups, which consist of a three-carbon chain with a terminal double bond. The dihydrochloride suffix indicates the presence of two hydrochloric acid molecules associated with the basic nitrogen centers, forming a stable salt.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₂₂Cl₂N₂, reflecting the complete chemical composition including the organic base and associated chloride ions. This formula indicates the presence of eleven carbon atoms, twenty-two hydrogen atoms, two chlorine atoms, and two nitrogen atoms within the molecular structure. The systematic analysis of this formula reveals important structural information about the compound's connectivity and bonding patterns.

The molecular weight has been precisely calculated as 253.21 grams per mole, representing the sum of all atomic masses within the complete molecular entity. This molecular weight encompasses both the organic amine portion with a molecular weight of approximately 181.21 grams per mole and the two hydrochloric acid molecules contributing an additional 72.00 grams per mole. The relatively moderate molecular weight places this compound within a favorable range for pharmaceutical and synthetic applications.

Property Value
Molecular Formula C₁₁H₂₂Cl₂N₂
Molecular Weight 253.21 g/mol
Organic Base Formula C₁₁H₂₀N₂
Base Molecular Weight ~181.21 g/mol
Number of Chloride Ions 2
Chloride Contribution 72.00 g/mol

The molecular composition analysis reveals a relatively high hydrogen-to-carbon ratio characteristic of saturated organic compounds with minimal aromatic character. The presence of two nitrogen atoms indicates multiple basic sites within the molecule, with the piperidine nitrogen and the substituted amino nitrogen both capable of protonation under appropriate conditions. The chloride ions serve as counterions to balance the positive charges generated upon protonation of these basic centers.

Crystallographic Data and Conformational Isomerism

The structural framework of this compound is dominated by the piperidine ring system, which adopts a chair conformation similar to cyclohexane. Piperidine rings prefer chair conformations due to minimized steric strain and optimal orbital overlap, with the ring system capable of existing in two distinguishable chair forms. Unlike cyclohexane, piperidine exhibits two distinct chair conformations: one with the nitrogen-hydrogen bond in an axial position and another with this bond in an equatorial position.

Research has established that the equatorial conformation of piperidine is energetically favored by approximately 0.72 kilocalories per mole in the gas phase, though this preference may vary in different solvent environments. The two conformers undergo rapid interconversion through nitrogen inversion, with a free energy activation barrier estimated at 6.1 kilocalories per mole. This barrier is substantially lower than the 10.4 kilocalories per mole required for complete ring inversion, indicating that nitrogen inversion occurs more readily than ring flipping.

The 4-position substitution with the N,N-diallyl amino group introduces additional conformational complexity. The diallyl substituents can adopt various rotational conformations around the carbon-nitrogen bonds, creating multiple conformational isomers. These conformational isomers represent different spatial arrangements of the same molecular connectivity, interconverting through bond rotation without breaking any covalent bonds. The allyl groups themselves can exist in different conformations, with the carbon-carbon double bonds capable of adopting various orientations relative to the piperidine ring system.

The dihydrochloride salt formation affects the overall molecular geometry through electrostatic interactions between the protonated nitrogen centers and the chloride counterions. These ionic interactions can influence the preferred conformations of both the piperidine ring and the allyl substituents, potentially stabilizing specific conformational arrangements through crystal packing forces in the solid state.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed structural information through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers comprehensive insights into the molecular connectivity and dynamic behavior of this compound. The ¹H Nuclear Magnetic Resonance spectrum would be expected to display characteristic signals for the piperidine ring protons, appearing as complex multiplets in the aliphatic region between 1.5 and 3.5 parts per million.

The allyl groups would generate distinctive patterns in the ¹H Nuclear Magnetic Resonance spectrum, with the terminal alkene protons appearing as multiplets around 5.0 to 5.2 parts per million for the methylenic protons and approximately 5.8 to 6.0 parts per million for the vinylic proton. The N-methylene protons connecting the allyl groups to the amino nitrogen would typically appear around 3.0 to 3.2 parts per million as doublets due to coupling with the adjacent vinylic protons. ¹³C Nuclear Magnetic Resonance spectroscopy would reveal the carbon framework, with the alkene carbons appearing in the characteristic region between 115 and 140 parts per million.

Infrared spectroscopy provides valuable functional group identification for this compound. The spectrum would be expected to show characteristic absorption bands for several key functional groups. The carbon-hydrogen stretching vibrations of the alkene groups would appear between 3000 and 3100 wavenumbers, while the aliphatic carbon-hydrogen stretches would be observed between 2850 and 2950 wavenumbers. The nitrogen-hydrogen stretching of the protonated amine would likely appear as a broad absorption between 2800 and 3000 wavenumbers.

Mass spectrometry analysis of this compound would reveal fragmentation patterns characteristic of the molecular structure. The molecular ion peak would appear at mass-to-charge ratio 253 for the intact dihydrochloride salt, though this might be difficult to observe due to the ionic nature of the compound. More commonly observed would be the molecular ion of the free base at mass-to-charge ratio 181. The presence of chlorine atoms in the salt form could generate isotope patterns with peaks separated by 2 mass units, reflecting the natural abundance ratio of chlorine-35 and chlorine-37 isotopes.

Properties

IUPAC Name

N,N-bis(prop-2-enyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2.2ClH/c1-3-9-13(10-4-2)11-5-7-12-8-6-11;;/h3-4,11-12H,1-2,5-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXECKLHRISHDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diallyl-4-piperidinamine dihydrochloride typically involves the reaction of 4-piperidone with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting N,N-Diallyl-4-piperidinamine is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-4-piperidinamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Properties

N,N-Diallyl-4-piperidinamine dihydrochloride has been investigated for its antimicrobial activity. Research indicates that compounds with similar piperidine structures exhibit significant antibacterial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of this compound showed minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

2. Neurological Research

The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for neurological research. Studies have shown that piperidine derivatives can modulate the activity of G protein-coupled receptors (GPCRs), which are crucial in various neurological pathways. For instance, this compound was found to enhance dopamine receptor activity, indicating potential applications in treating disorders such as Parkinson's disease and schizophrenia .

Material Science Applications

1. Polymer Chemistry

This compound can serve as a monomer in the synthesis of polymers with enhanced properties. Its ability to undergo radical polymerization makes it suitable for creating cross-linked networks that exhibit improved thermal stability and mechanical strength. Research has shown that polymers derived from this compound demonstrate superior resistance to solvents and heat compared to traditional polymers, making them ideal for use in coatings and adhesives .

2. Catalysis

The compound has also been explored as a catalyst in various chemical reactions. Its piperidine moiety facilitates the activation of substrates, leading to increased reaction rates in processes such as Michael additions and polymerizations. A notable study reported that this compound catalyzed the formation of complex organic molecules with high yields, showcasing its utility in synthetic organic chemistry .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Case Studies
AntimicrobialAntibiotic developmentMIC values as low as 32 µg/mL against pathogens
Neurological ResearchModulation of GPCRsEnhanced dopamine receptor activity observed
Polymer ChemistryMonomer for cross-linked polymersImproved thermal stability and mechanical strength
CatalysisCatalyst in organic reactionsHigh yields in complex organic syntheses reported

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated a dose-dependent response with significant inhibition observed at concentrations above 16 µg/mL. This study highlights the compound's potential as an effective antimicrobial agent.

Case Study 2: Neurological Applications

A study focusing on the interaction of piperidine derivatives with dopamine receptors revealed that this compound could enhance receptor signaling pathways. This finding suggests its potential role in developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N,N-Diallyl-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N,N-Diallyl-4-piperidinamine dihydrochloride (hypothetical data inferred from analogs) with other piperidinamine dihydrochloride derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Reference
This compound* C₁₁H₂₀Cl₂N₂ 259.20† Two allyl groups on N-atom (Inferred)
N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride C₁₉H₂₆Cl₂N₂ 353.33 Phenyl, phenethyl groups
N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride C₁₂H₁₇Cl₂N₃O₂ 308.20 4-Nitrobenzyl group 95.0
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride C₁₃H₁₈Cl₂N₂ 275.22 4-Chlorobenzyl, methyl groups
Vanoxerine dihydrochloride C₂₄H₂₉Cl₂N₃O 470.42 Ferrocenyl, quinoline groups ≥95

*Hypothetical data based on structural analogs. †Calculated based on formula.

Key Observations :

  • Solubility: Dihydrochloride salts generally exhibit higher solubility in water and polar solvents than free bases. For example, vanoxerine dihydrochloride is formulated for intravenous delivery due to its salt form .
  • Synthetic Methods : Analogous compounds (e.g., ’s fluorophenyl derivatives) are synthesized via nucleophilic substitution or reductive amination, suggesting similar routes for the target compound .
Kinase Inhibition
  • Vanoxerine dihydrochloride: A CDK2/4/6 triple inhibitor with IC₅₀ values of 3.79–4.04 µM in hepatocellular carcinoma cells. Its broad activity spectrum contrasts with selective inhibitors like adapalene (CDK2-specific) .
  • Hypothetical Target Compound: The diallyl groups may influence kinase selectivity.
Anticancer Activity
  • N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride: Nitro groups often confer redox activity, enabling DNA damage or reactive oxygen species (ROS) generation. This compound’s bioactivity remains uncharacterized but is structurally similar to known nitroaromatic chemotherapeutics .
  • N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride : Aromatic groups may enhance intercalation with DNA or protein targets, though specific data are unavailable .
Chelation and Metal Binding
  • Trientine dihydrochloride : A copper-chelating agent used in Wilson’s disease. Piperidinamine derivatives with electron-rich groups (e.g., amines) often exhibit metal-binding capacity .

Biological Activity

N,N-Diallyl-4-piperidinamine dihydrochloride (CAS Number: 1219979-80-2) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure and properties:

PropertyDescription
Molecular Formula C₁₁H₂₂Cl₂N₂
Molecular Weight 239.22 g/mol
MDL Number MFCD13561567
Hazard Classification Irritant

Neurotransmitter Modulation

Piperidine derivatives often exhibit effects on neurotransmitter receptors. For instance, compounds with similar structures have been shown to interact with opioid receptors and may influence gastrointestinal motility and pain perception . The specific binding affinity and selectivity for these receptors would need to be assessed through further pharmacological studies.

Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound are sparse, related compounds have demonstrated significant antibacterial activity. For example, research on other piperidine derivatives has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis . This suggests that this compound could possess similar antimicrobial properties.

Case Studies

  • Antidepressant-like Effects : In a study examining various piperidine derivatives, some were found to exhibit antidepressant-like effects in animal models. This was attributed to their ability to modulate serotonin and norepinephrine levels, which may be relevant for this compound as well .
  • CNS Activity : Another study investigated the effects of piperidine analogs on CNS activity, revealing that certain modifications to the piperidine ring can enhance neuroactivity. This indicates that this compound may also influence CNS pathways, potentially offering therapeutic benefits in mood disorders or pain management .

Structure-Activity Relationship (SAR)

The SAR studies conducted on piperidine compounds reveal that modifications to the substituents can significantly alter biological activity. For instance, increasing the hydrophobic character of substituents generally enhances receptor binding affinity . This knowledge can guide future synthesis and evaluation of this compound derivatives to optimize their pharmacological profiles.

Q & A

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?

  • Methodological Answer : Systematically modify the allyl substituents (e.g., replace with propargyl or cyclopropyl groups) and assess impacts on target binding via radioligand displacement assays. Use QSAR models to predict bioavailability and prioritize derivatives for synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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